molecular formula C9H8N2 B1601839 6-Methylquinazoline CAS No. 7556-94-7

6-Methylquinazoline

Cat. No.: B1601839
CAS No.: 7556-94-7
M. Wt: 144.17 g/mol
InChI Key: LYMQTLGEUGQDKU-UHFFFAOYSA-N
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Description

6-Methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological and pharmacological activities. The structure of this compound consists of a quinazoline core with a methyl group attached to the sixth position of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylquinazoline can be achieved through various methods. One common approach involves the cyclization of o-aminobenzylamine with formic acid or formamide. Another method includes the reaction of anthranilic acid with acetic anhydride, followed by cyclization with ammonium formate.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-throughput synthesis techniques. These methods may include microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methylquinazoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert it to dihydroquinazoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated, nitrated, and sulfonated quinazoline derivatives.

Scientific Research Applications

6-Methylquinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival. The compound’s effects are mediated through binding to the active site of the target enzyme or receptor, leading to inhibition of its activity.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound without the methyl group.

    6-Bromoquinazoline: A similar compound with a bromine atom at the sixth position.

    6-Chloroquinazoline: A similar compound with a chlorine atom at the sixth position.

Uniqueness

6-Methylquinazoline is unique due to the presence of the methyl group at the sixth position, which can influence its chemical reactivity and biological activity. This modification can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties compared to other quinazoline derivatives.

Properties

IUPAC Name

6-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-2-3-9-8(4-7)5-10-6-11-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMQTLGEUGQDKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570221
Record name 6-Methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7556-94-7
Record name 6-Methylquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7556-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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